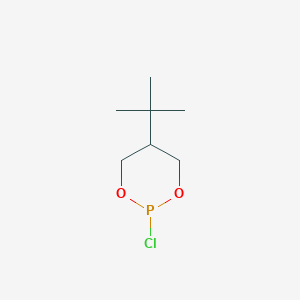
5-tert-Butyl-2-chloro-1,3,2-dioxaphosphinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane is an organophosphorus compound with the molecular formula C7H14ClO2P It is a member of the dioxaphosphorinane family, characterized by a six-membered ring containing both oxygen and phosphorus atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane typically involves the reaction of tert-butyl alcohol with phosphorus trichloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxaphosphorinane ring. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C) are usually sufficient.
Solvent: Common solvents include dichloromethane or toluene.
Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of 5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphonates.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium alkoxides or amines in polar solvents (e.g., ethanol or acetonitrile) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include phosphoramidates, phosphorothioates, and phosphorates.
Oxidation Reactions: Products include phosphine oxides and phosphonates.
Reduction Reactions: Products include phosphines and related derivatives.
科学的研究の応用
5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms involving phosphorus.
Medicine: Research is ongoing to explore its potential as a precursor for developing new pharmaceuticals, particularly those targeting phosphorus-related metabolic pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of 5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane involves its interaction with nucleophiles, leading to the formation of various phosphorus-containing products. The molecular targets include enzymes and proteins that interact with phosphorus compounds. The pathways involved often include nucleophilic substitution and oxidation-reduction reactions, which modify the chemical structure and activity of the target molecules.
類似化合物との比較
Similar Compounds
- 5-tert-Butyl-2-methyl-1,3,2-dioxaphosphorinane
- 5-tert-Butyl-2-ethoxy-1,3,2-dioxaphosphorinane
- 5-tert-Butyl-2-phenyl-1,3,2-dioxaphosphorinane
Uniqueness
5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane is unique due to the presence of the chlorine atom, which makes it highly reactive towards nucleophiles. This reactivity allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry. Additionally, its tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability compared to its analogs.
特性
CAS番号 |
21135-08-0 |
|---|---|
分子式 |
C7H14ClO2P |
分子量 |
196.61 g/mol |
IUPAC名 |
5-tert-butyl-2-chloro-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C7H14ClO2P/c1-7(2,3)6-4-9-11(8)10-5-6/h6H,4-5H2,1-3H3 |
InChIキー |
KOAOQFNMUIMWFU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1COP(OC1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



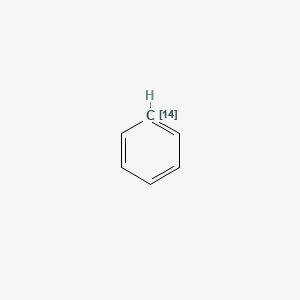



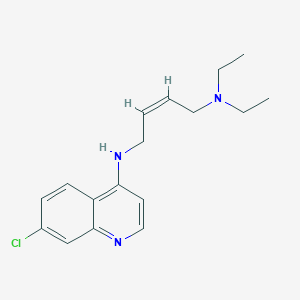
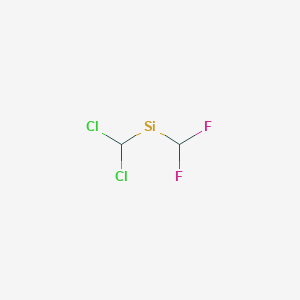
![1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene](/img/structure/B14703202.png)
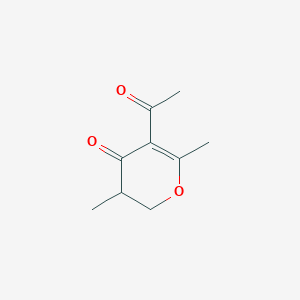
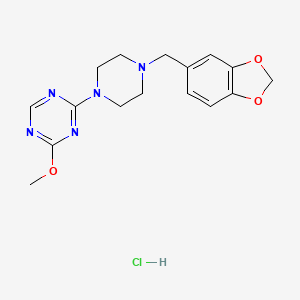
![1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14703219.png)
![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)


